Actiphenol (C15H17NO4) is a secondary metabolite primarily isolated from various Streptomyces species, a genus of Gram-positive bacteria known for producing a wide range of bioactive compounds. [, , , , , ] Initially discovered as a byproduct of Nonactin production, [] Actiphenol belongs to the glutarimide class of antibiotics, characterized by the presence of a 2,6-piperidinedione ring. [, ] It is structurally related to another well-known glutarimide antibiotic, Cycloheximide. [, ]
Actiphenol has been a subject of scientific interest due to its antifungal properties. [, ] Research suggests that its biosynthesis may involve Cycloheximide as a key intermediate, involving an unusual enzymatic reduction of a phenol to a cyclohexanone moiety. []
Actiphenol, also known as actinophenol, is a bacterial metabolite primarily produced by the genus Streptomyces. It has garnered attention due to its antiviral properties, particularly against coxsackievirus B3 and influenza A. The compound is classified under polyketides, which are a diverse group of secondary metabolites known for their bioactive properties. Actiphenol's unique structure and biological activity make it a significant subject of research in medicinal chemistry.
Actiphenol is derived from Streptomyces species, particularly Streptomyces sp. YIM56141. This organism utilizes an acyltransferase-less type I polyketide synthase for the biosynthesis of actiphenol, which contributes to its carbon backbone formation . In terms of classification, actiphenol falls under the category of polyketides, specifically as a member of the larger group of secondary metabolites produced by bacteria.
The synthesis of actiphenol involves a series of enzymatic reactions facilitated by polyketide synthases. The process typically begins with the loading of acyl groups onto an acyl carrier protein, followed by iterative chain elongation through condensation reactions. The specific biosynthetic pathway for actiphenol has been elucidated through genomic studies and chromatographic techniques.
Key steps in the synthesis include:
The molecular formula of actiphenol is CHNO, and its systematic name is 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione. The compound features a complex structure that includes a piperidine ring and a phenolic moiety, which contributes to its biological activity.
Molecular Structure:
Actiphenol undergoes various chemical reactions that enhance its biological activity:
These reactions are critical for modifying actiphenol's structure to enhance its pharmacological properties.
The mechanism of action for actiphenol primarily involves its interaction with viral components. Research indicates that actiphenol disrupts viral replication processes, thereby exerting antiviral effects.
Data on its mechanism suggest:
Actiphenol exhibits several notable physical and chemical properties:
These properties are crucial for understanding how actiphenol can be utilized in laboratory settings.
Actiphenol has several applications in scientific research:
Actiphenol (2), a glutarimide-containing polyketide featuring a phenolic moiety, is co-produced with cycloheximide (1) in numerous Streptomyces species, including S. griseus, S. albulus, and S. noursei [1] [4]. The genetic basis for its biosynthesis was elucidated through the cloning and characterization of a dedicated ~35 kb chx gene cluster from Streptomyces sp. YIM56141 [1] [3]. This cluster, deposited in GenBank (JX014302) and annotated in the MIBiG repository (BGC0000175), contains 18 open reading frames (ORFs), with boundaries defined by gene inactivation studies confirming 10 core genes essential for actiphenol and cycloheximide production [1] [3]. The chx cluster shares significant organizational similarity with gene clusters governing other glutarimide polyketides (e.g., 9-methylstreptimidone, migrastatin) but encodes distinct tailoring enzymes responsible for channeling intermediates toward actiphenol/cycloheximide [1]. In vivo inactivation of the core PKS gene chxE abolished production of both compounds, confirming they originate from a single biosynthetic machinery [1] [3].
Table 1: Core Genes within the Actiphenol/Cycloheximide (chx) Biosynthetic Gene Cluster
Gene Identifier | Gene Product/Function | Role in Biosynthesis | Evidence for Function |
---|---|---|---|
chxB | Discrete acyltransferase (AT) | Malonyl-CoA loading in trans | Bioinformatics, essentiality |
chxC | Acyl carrier protein (ACP) | Polyketide chain extension | Domain analysis |
chxD | Amidotransferase (AMT) | Glutarimide moiety biosynthesis | Homology to known systems |
chxE | 5-module AT-less type I PKS | Polyketide backbone assembly | Knockout (abolishes production) |
chxG | Enoylreductase | Tailoring reduction | Bioinformatics |
chxH | Ketoreductase | Tailoring reduction | Activity assay |
chxI | Cytochrome P450 oxidoreductase | Oxidation at C-8 | Knockout (blocks pathway) |
chxJ | Three-domain carboxylic acid reductase (CAR) | Carboxyl reduction to aldehyde | Knockout (blocks pathway) |
chxA | Transcriptional regulator | Pathway regulation | Bioinformatics, localization |
chxF | Transcriptional regulator | Pathway regulation | Bioinformatics, localization |
The carbon skeleton of actiphenol is assembled by an unusual acyltransferase-less type I polyketide synthase (AT-less PKS) encoded by chxE [1] [3]. Unlike canonical cis-AT PKSs where each module contains an integrated AT domain, the chx system utilizes a discrete, trans-acting AT enzyme (ChxB) that loads malonyl-CoA extender units onto the ACP domain (ChxC) within each of the five modules of ChxE [1]. This architecture is characteristic of trans-AT PKSs, known for generating greater structural diversity compared to cis-AT systems [6]. ChxE is a large, multi-domain protein (~30 kb gene) homologous to PKSs involved in other glutarimide polyketide biosynthesis (e.g., smdI for 9-methylstreptimidone) [1]. It features a single methyltransferase (MT) domain within module 6, predicted to act iteratively to introduce methyl groups at both the C-11 and C-13 positions of the nascent polyketide chain, deviating from the typical collinear model of PKSs [1] [3]. The PKS incorporates six malonyl-CoA units and utilizes two molecules of S-adenosylmethionine (SAM) for methylation, constructing the linear polyketide precursor 7 which harbors the core structure for both actiphenol and cycloheximide [1]. Ketoreduction by ChxH is crucial for establishing the stereochemistry of key hydroxyl groups during chain elongation [1] [3].
A central and biochemically provocative aspect of the chx pathway is the proposed reduction of a phenol moiety (actiphenol) to a cyclohexanone (cycloheximide) [1] [4]. Genetic and biochemical evidence strongly suggests actiphenol serves as the direct precursor for cycloheximide formation. Key enzymatic players in this transformation are:
Table 2: Key Intermediates and Enzymatic Conversions in Actiphenol/Cycloheximide Biosynthesis
Intermediate | Structure Features | Key Enzymatic Step(s) | Resulting Product |
---|---|---|---|
7 | Linear polyketide, carboxylic acid | ChxJ (CAR): Reduction to aldehyde | Aldehyde 8 |
8 | Linear aldehyde, C-8 hydroxylation? | ChxI (P450): Hydroxylation at C-8 | Activated for cyclization |
9 (Preactiphenol) | Cyclized structure (C9-C14) | (Proposed spontaneous/enzymatic aldol) | Actiphenol (2) via dehydration |
Actiphenol (2) | Phenol ring at C8-C9 | Unidentified Reductase: Phenol reduction | Cycloheximide (1) |
Cycloheximide (1) | Cyclohexanone ring at C8-C9 | Final product |
The chx cluster encodes two putative transcriptional regulators, ChxA and ChxF, positioned at the boundaries of the core biosynthetic genes [1] [3]. chxA (located upstream of chxB) and chxF (located between chxE and chxG) are predicted to modulate the expression of the biosynthetic genes. While detailed mechanistic studies on ChxA and ChxF are lacking, their inactivation (Δorf1 and Δorf(-1) mutants, respectively) did not abolish actiphenol or cycloheximide production, indicating they are not absolutely essential for pathway expression under the tested conditions but likely fine-tune it [1]. This suggests potential functional redundancy or the involvement of additional, global regulatory systems outside the cluster. Regulatory control in Streptomyces is complex, involving nitrogen (GlnR), phosphate (PhoR-PhoP), and carbon catabolite repression (CCR) systems that profoundly influence primary metabolism and thereby secondary metabolite production like actiphenol [2]. The induction of silent gene clusters, including potentially chx, can be achieved through ribosome engineering (e.g., introducing streptomycin/rifampicin resistance mutations affecting ribosomal protein S12 or RNA polymerase) or heterologous expression of global regulators (e.g., afsA, absB, rpoB variants) known to activate secondary metabolism in other Streptomyces [10].
Actiphenol occupies a central biosynthetic position as the immediate phenolic precursor to cycloheximide within the chx pathway [1] [4]. The pathway logic involves:
The shared biosynthetic origin up to actiphenol explains why strains producing cycloheximide invariably co-produce actiphenol. The bifurcation point occurs at actiphenol, where a dedicated reduction step channels the intermediate towards cycloheximide. This pathway architecture underscores the metabolic connection between these structurally related but functionally distinct glutarimide antibiotics.
Figure 1: Simplified Biosynthetic Pathway Highlighting Actiphenol as Key Intermediate[Linear PKS Product 7] -> (ChxJ: Reduction) -> [Aldehyde 8] -> (ChxI: C-8 Oxidation)-> (Aldol Condensation/Dehydration) -> [Actiphenol (2)] -> (Reduction by Unidentified Reductase) -> [Cycloheximide (1)]
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